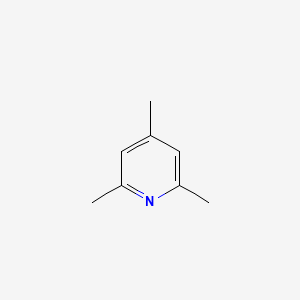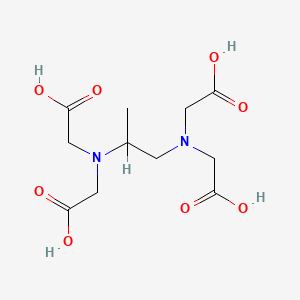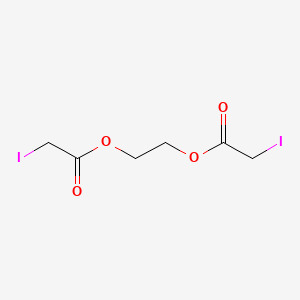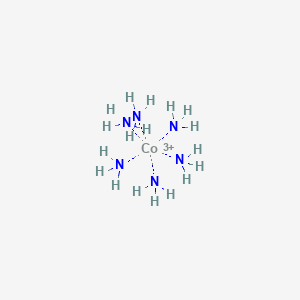
Cobalt Hexammine(Iii)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The Cobalt Hexammine Ion is a coordination complex with the formula ([Co(NH_3)_6]^{3+}). This compound is a classic example of a Werner complex, named after Alfred Werner, the pioneer of coordination chemistry. The ion consists of a cobalt(III) center surrounded by six ammonia ligands in an octahedral geometry. It is known for its stability and inertness, making it a significant subject of study in coordination chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The Cobalt Hexammine Ion can be synthesized through the reaction of cobalt(II) salts with ammonia in the presence of an oxidizing agent. A common method involves the following steps:
Dissolution of Cobalt(II) Salt: Cobalt(II) chloride or cobalt(II) sulfate is dissolved in water.
Addition of Ammonia: Aqueous ammonia is added to the solution, forming a cobalt(II) ammine complex.
Oxidation: The cobalt(II) ammine complex is oxidized to cobalt(III) using an oxidizing agent such as hydrogen peroxide or chlorine.
The reaction can be represented as: [ CoCl_2 + 6NH_3 + H_2O_2 \rightarrow [Co(NH_3)_6]Cl_3 + 2H_2O ]
Industrial Production Methods
Industrial production of the Cobalt Hexammine Ion follows similar principles but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
The Cobalt Hexammine Ion undergoes various types of chemical reactions, including:
Oxidation-Reduction: The ion can participate in redox reactions, although it is generally stable in its +3 oxidation state.
Substitution: The ammonia ligands can be substituted by other ligands under specific conditions.
Hydrolysis: In acidic conditions, the ammonia ligands can be protonated and displaced by water molecules.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, chlorine.
Substitution Reagents: Ligands such as chloride, bromide, and nitrate.
Hydrolysis Conditions: Acidic solutions, typically using hydrochloric acid.
Major Products
Substitution Products: Complexes such as ([Co(NH_3)_5Cl]^{2+}) and ([Co(NH_3)_5(H_2O)]^{3+}).
Hydrolysis Products: ([Co(NH_3)_5(H_2O)]^{3+}) and free ammonia.
Scientific Research Applications
The Cobalt Hexammine Ion has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its role in enzyme activation and DNA condensation studies.
Medicine: Explored for potential therapeutic applications, including as a contrast agent in imaging techniques.
Industry: Utilized in catalysis and as a precursor for the synthesis of other cobalt complexes.
Mechanism of Action
The Cobalt Hexammine Ion exerts its effects through its ability to form stable complexes with various ligands. The cobalt(III) center can coordinate with different molecules, influencing their chemical properties. In biological systems, it can interact with nucleic acids and proteins, affecting their structure and function. The ion’s stability and inertness are key factors in its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Hexaamminechromium(III) Ion: ([Cr(NH_3)_6]^{3+})
Hexaamminenickel(II) Ion: ([Ni(NH_3)_6]^{2+})
Pentaammineaquacobalt(III) Ion: ([Co(NH_3)_5(H_2O)]^{3+})
Uniqueness
The Cobalt Hexammine Ion is unique due to its high stability and inertness compared to other similar complexes While hexaamminechromium(III) and hexaamminenickel(II) ions also form stable complexes, the cobalt complex is particularly resistant to ligand exchange and hydrolysis
Properties
Molecular Formula |
CoH18N6+3 |
|---|---|
Molecular Weight |
161.12 g/mol |
IUPAC Name |
azane;cobalt(3+) |
InChI |
InChI=1S/Co.6H3N/h;6*1H3/q+3;;;;;; |
InChI Key |
DYLMFCCYOUSRTK-UHFFFAOYSA-N |
SMILES |
N.N.N.N.N.N.[Co+3] |
Canonical SMILES |
N.N.N.N.N.N.[Co+3] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


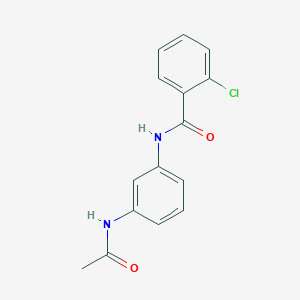
![(2S)-2-[(4-ethylbenzoyl)amino]-3-phenylpropanoic acid](/img/structure/B1204299.png)
![2-(2-methylphenoxy)-N-[2-(4-methyl-1-piperidinyl)phenyl]acetamide](/img/structure/B1204300.png)
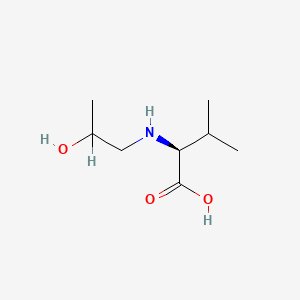
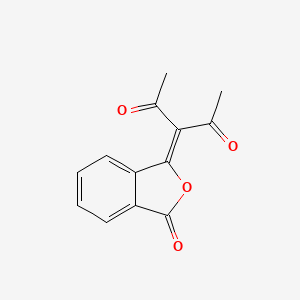
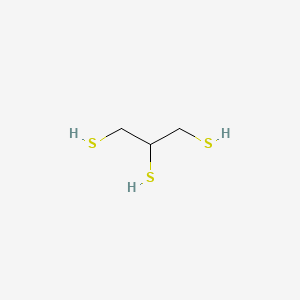

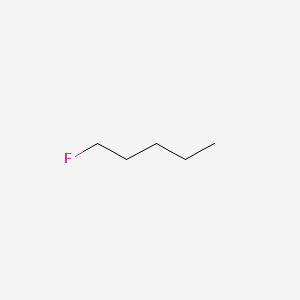

![[(7R,8S)-5-acetyl-11-amino-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl]methyl carbamate](/img/structure/B1204317.png)

